molecular formula C24H21ClN2O3 B15020715 2-(4-chlorophenoxy)-2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide

2-(4-chlorophenoxy)-2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide

Cat. No.: B15020715
M. Wt: 420.9 g/mol
InChI Key: FTJUNHCWQRTJAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenoxy group, a benzoxazole moiety, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.

    Introduction of the Benzoxazole Moiety: The next step involves the synthesis of the benzoxazole ring, which can be achieved through the cyclization of an o-aminophenol derivative with a suitable carboxylic acid or ester.

    Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the benzoxazole derivative in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole moiety, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Oxidized benzoxazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with DNA and proteins, potentially leading to the modulation of gene expression and protein function. The chlorophenoxy group may enhance the compound’s ability to penetrate cell membranes, facilitating its intracellular activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-2-methyl-N-[4-(6-chloro-1,3-benzoxazol-2-yl)phenyl]propanamide: Similar structure but with a chloro substituent on the benzoxazole ring.

    2-(4-bromophenoxy)-2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide: Similar structure but with a bromo substituent on the phenoxy group.

Uniqueness

2-(4-chlorophenoxy)-2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenoxy and benzoxazole moieties allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H21ClN2O3

Molecular Weight

420.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide

InChI

InChI=1S/C24H21ClN2O3/c1-15-4-13-20-21(14-15)29-22(27-20)16-5-9-18(10-6-16)26-23(28)24(2,3)30-19-11-7-17(25)8-12-19/h4-14H,1-3H3,(H,26,28)

InChI Key

FTJUNHCWQRTJAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.